molecular formula C18H21FN4O3 B5604801 (5-fluoro-2-methoxyphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid

(5-fluoro-2-methoxyphenyl)(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid

Cat. No. B5604801
M. Wt: 360.4 g/mol
InChI Key: CAZNGTUHBZZTPK-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals that have been synthesized and studied for various properties, including their chemical structure, synthesis methods, and potential biological activities. The specific compound fits within a category of molecules that have been explored for their synthesis pathways, molecular configurations, and the implications of these features on their physical and chemical behaviors.

Synthesis Analysis

The synthesis of compounds related to the one typically involves complex organic reactions, aiming to introduce specific functional groups at targeted positions on the molecule's backbone. For instance, the synthesis of similar molecules has been described through multi-step processes involving coupling reactions, the use of catalysts, and conditions optimized for yielding the desired product with high purity and efficiency (Haynes & Swigor, 1994).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Wang Wei, 2009).

Chemical Reactions and Properties

These compounds often undergo a range of chemical reactions, which can include nucleophilic substitutions, electrophilic additions, and rearrangements, depending on their specific functional groups and conditions applied. Such reactions are essential for further modifying the compound or for understanding its stability under different chemical environments (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to the molecular configuration and the nature of substituents on the molecule. These properties are vital for determining the compound's suitability for various applications, including its behavior in biological systems or as a candidate for further chemical modifications (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, oxidizing agents, and other organic molecules, are crucial for understanding how the compound can be utilized in chemical syntheses or potential drug development pathways. Studies have detailed how modifications to the molecule's structure can dramatically alter its chemical behavior and reactivity patterns (Selvam et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. For example, if it were a drug, it could have side effects or toxicities at high doses .

Future Directions

Future research on this compound could involve further elucidating its biological activity, optimizing its structure for better activity or fewer side effects, or investigating its potential uses in medicine or other fields .

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-2-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-26-15-5-4-13(19)12-14(15)16(17(24)25)22-8-3-9-23(11-10-22)18-20-6-2-7-21-18/h2,4-7,12,16H,3,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZNGTUHBZZTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)N2CCCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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